molecular formula C15H15ClO B13869270 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde

7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde

Cat. No.: B13869270
M. Wt: 246.73 g/mol
InChI Key: HIODLTYUPXAFQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde is an organic compound characterized by a spirocyclic structure, where a spiro atom connects two rings. The compound features a chlorophenyl group and an aldehyde functional group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chlorophenyl)spiro[2One efficient method is the 1,6-conjugate addition induced dearomatization of para-quinone methides, which proceeds smoothly under mild conditions without the use of metals . This method yields high amounts of the desired product with consecutive quaternary centers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products Formed

    Oxidation: Formation of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carboxylic acid.

    Reduction: Formation of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.5]octane-6-carbaldehyde: Lacks the chlorophenyl group, making it less versatile in certain reactions.

    Spiro[3.5]non-6-ene-7-carboxaldehyde: Features a different ring size and substitution pattern, leading to distinct chemical properties.

Uniqueness

7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde is unique due to its combination of a spirocyclic core, chlorophenyl group, and aldehyde functionality. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C15H15ClO

Molecular Weight

246.73 g/mol

IUPAC Name

7-(4-chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde

InChI

InChI=1S/C15H15ClO/c16-13-3-1-11(2-4-13)14-9-15(7-8-15)6-5-12(14)10-17/h1-4,10H,5-9H2

InChI Key

HIODLTYUPXAFQR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)CC(=C1C=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.